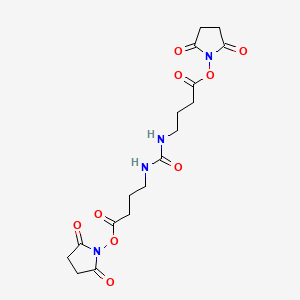![molecular formula C20H16N2O3S B2636298 methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate CAS No. 931948-80-0](/img/no-structure.png)
methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate is a useful research compound. Its molecular formula is C20H16N2O3S and its molecular weight is 364.42. The purity is usually 95%.
BenchChem offers high-quality methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Ionic Liquid Mediated Synthesis : A study by Nikalje et al. (2017) reports the synthesis of novel chromone-pyrimidine coupled derivatives using an eco-friendly and reusable catalyst, Triethyl ammonium sulphate ([Et3NH][HSO4]). This method offers advantages such as excellent yields, short reaction times, and mild conditions, highlighting the importance of combining chromone and pyrimidine pharmacophores for their biological activities (Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017).
Catalyst-Free Synthesis : Brahmachari and Nayek (2017) developed a catalyst-free, highly efficient synthesis of diverse functionalized 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones under ambient conditions. This approach underscores the significance of a sustainable, eco-friendly synthesis method (Brahmachari & Nayek, 2017).
Biological Activities and Applications
Anticancer Properties : Abdelwahab and Fekry (2022) synthesized new 4H-chromenes showing potential analgesic and anticonvulsant activities. Their study indicates the structural activity relationship, suggesting that certain derivatives exhibit pronounced analgesic and anti-inflammatory activities (Abdelwahab & Fekry, 2022).
Antimicrobial Analysis : A study by Tiwari et al. (2018) evaluated the in vitro antifungal and antibacterial activity of novel chromone-pyrimidine derivatives. They found compounds with significant antibacterial and antifungal potency, suggesting their potential as oral drug candidates. The study also included ADMET analysis, docking study, and toxicity studies to predict the mode of action and establish safety (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate involves the condensation of 7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-2-carbaldehyde with methyl 4-aminobenzoate, followed by esterification of the resulting product with methanol and sulfuric acid.", "Starting Materials": [ "7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-2-carbaldehyde", "methyl 4-aminobenzoate", "methanol", "sulfuric acid" ], "Reaction": [ "Step 1: Condensation of 7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-2-carbaldehyde with methyl 4-aminobenzoate in the presence of a base such as sodium hydride or potassium carbonate to form methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate.", "Step 2: Esterification of the resulting product with methanol and sulfuric acid to form the final product, methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate." ] } | |
CAS-Nummer |
931948-80-0 |
Produktname |
methyl 4-(7-methyl-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate |
Molekularformel |
C20H16N2O3S |
Molekulargewicht |
364.42 |
IUPAC-Name |
methyl 4-(7-methyl-4-sulfanylidene-1,5-dihydrochromeno[2,3-d]pyrimidin-2-yl)benzoate |
InChI |
InChI=1S/C20H16N2O3S/c1-11-3-8-16-14(9-11)10-15-18(25-16)21-17(22-19(15)26)12-4-6-13(7-5-12)20(23)24-2/h3-9H,10H2,1-2H3,(H,21,22,26) |
InChI-Schlüssel |
WOMJZYSOJIYCAX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)C(=O)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



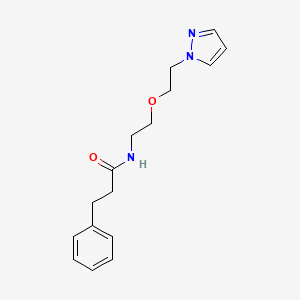
![(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinecarbothioamide](/img/structure/B2636217.png)
![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2636220.png)
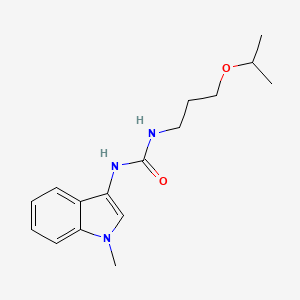
![2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2636223.png)
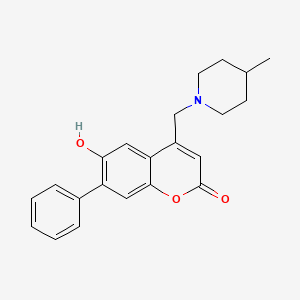
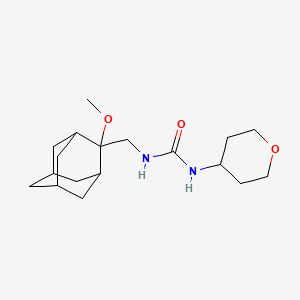
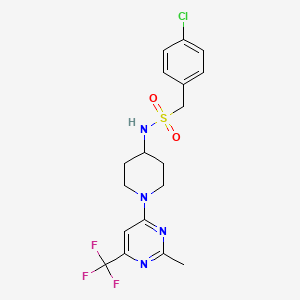
![N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2636230.png)
![(2-methoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2636231.png)
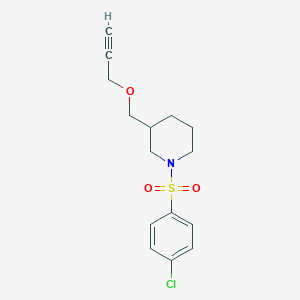
![N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2636233.png)
